Chicken AvBD7 -

Chicken AvBD7

Catalog Number: EVT-246358
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AvBD7 is classified as an antimicrobial peptide, specifically within the beta-defensin family. This classification is based on its structural features, including a conserved cysteine motif that contributes to its stability and function. The peptide is predominantly sourced from chicken tissues, particularly in the ileum and other segments of the gastrointestinal tract, where it is synthesized in response to microbial challenges .

Synthesis Analysis

Methods of Synthesis

The synthesis of chicken AvBD7 involves several biological processes, primarily utilizing ribosomal translation of mRNA transcribed from the AvBD7 gene. Research indicates that its expression can be induced by various stimuli, including bacterial infections and immune responses. Techniques such as real-time reverse transcription polymerase chain reaction (RT-qPCR) are commonly employed to quantify AvBD7 mRNA levels in different tissues .

Technical Details

The synthesis occurs in the epithelial cells lining the gastrointestinal tract, with significant expression levels observed in response to pathogen exposure. The production of AvBD7 can be influenced by factors such as dietary components and immune modulators like short-chain fatty acids .

Molecular Structure Analysis

Structure of Chicken AvBD7

AvBD7 consists of a linear peptide chain that folds into a characteristic structure stabilized by disulfide bonds between cysteine residues. The molecular structure includes a series of hydrophobic and charged amino acids, which contribute to its antimicrobial activity by disrupting bacterial membranes .

Data on Molecular Properties

The molecular weight of chicken AvBD7 is approximately 4.5 kDa, and it contains 39 amino acids. The specific sequence and arrangement of these amino acids are crucial for its function as an antimicrobial agent .

Chemical Reactions Analysis

Reactions Involving Chicken AvBD7

Chicken AvBD7 participates in various biochemical reactions that facilitate its antimicrobial function. It interacts with bacterial membranes, leading to membrane disruption and subsequent cell lysis. This action is particularly effective against Gram-positive bacteria due to their unique cell wall structures.

Technical Details of Reactions

Research has shown that AvBD7 can bind to lipopolysaccharides on bacterial surfaces, triggering a cascade of immune responses that enhance pathogen clearance. Additionally, studies have indicated that the presence of certain ligands can modulate the expression levels of AvBD7 in immune cells .

Mechanism of Action

Process of Action

The mechanism by which chicken AvBD7 exerts its antimicrobial effects involves several steps:

  1. Binding: The peptide binds to negatively charged components on bacterial membranes.
  2. Disruption: This binding leads to membrane destabilization.
  3. Lysis: The compromised membrane results in cell lysis and death.

Data Supporting Mechanism

Experimental data demonstrate that AvBD7 exhibits potent activity against several pathogenic bacteria, including Salmonella enterica and Escherichia coli, highlighting its importance in avian health .

Physical and Chemical Properties Analysis

Physical Properties

Chicken AvBD7 is a soluble peptide under physiological conditions with a high degree of stability due to its disulfide bridges. It exhibits a positive charge at physiological pH, which is essential for its interaction with negatively charged bacterial membranes.

Chemical Properties

The peptide has a hydrophobic core that facilitates its insertion into lipid bilayers, enhancing its antibacterial efficacy. Its stability is further supported by the presence of conserved cysteine residues that form disulfide bonds .

Applications

Scientific Uses

Chicken AvBD7 has significant implications in various scientific fields:

  • Veterinary Medicine: It serves as a potential alternative to antibiotics in poultry farming, promoting animal health while reducing antibiotic resistance risks.
  • Biotechnology: The peptide's antimicrobial properties make it a candidate for developing new antimicrobial agents or additives in animal feed.
  • Immunology Research: Studies on AvBD7 contribute to understanding innate immunity mechanisms in avian species, potentially informing broader immunological research.
Molecular Characterization of AvBD7 in Avian Immune Systems

Biosynthesis and Post-Translational Modifications in Bone Marrow Microenvironments

AvBD7 originates as a prepropeptide encoded by a compact gene on chromosome 3 (107,243,959–107,245,564 bp in Gallus gallus) [3]. Its biosynthesis initiates in bone marrow—a primary site of leukocyte maturation—where hematopoietic precursors transcribe and translate the 201-bp open reading frame into a precursor peptide. This precursor comprises an N-terminal signal peptide, a propiece, and the C-terminal mature domain [2] [8]. Proteolytic maturation occurs via serine proteases, yielding a functional peptide typically spanning 42–44 residues [2].

Mass spectrometry analyses of bone marrow-derived AvBD7 reveal distinctive post-translational modifications (PTMs) that modulate its stability and function:

  • N-terminal glutaminyl cyclization: Cyclization of the N-terminal glutamine residue forms a pyroglutamate cap, enhancing resistance to aminopeptidase degradation [2] [5].
  • Disulfide bond patterning: Three invariant bonds (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6) stabilize the β-sheet-rich tertiary structure, critical for membrane interaction [5] [7].
  • Absence of C-terminal amidation: Unlike AvBD1, AvBD7 lacks C-terminal amidation, potentially influencing its electrostatic affinity for microbial membranes [2].

Table 1: Post-Translational Modifications of Chicken AvBD7 in Bone Marrow

Modification TypeStructural ConsequenceFunctional Impact
N-terminal pyroglutamateBlocks exopeptidase accessEnhances proteolytic stability in inflammatory milieus
Disulfide bonds (1–5, 2–4, 3–6)Stabilizes β-hairpin foldMaintains cationic pocket for membrane disruption
Non-amidated C-terminusReduced positive charge at neutral pHModulates target specificity (Gram-negative bias)

These PTMs occur within bone marrow stromal niches, where pH, redox potential, and protease activity are tightly regulated. Notably, the absence of glycosylation distinguishes AvBD7 from many secreted immune effectors, aligning with its rapid deployment mechanism [2].

Proteomic Profiling of Mature Peptide Sequences Across Leukocyte Lineages

Mature AvBD7 exhibits a conserved core sequence across leukocyte subsets, yet cell-type-specific expression patterns dictate its immunological roles:

  • Heterophils: As avian counterparts to neutrophils, heterophils store preformed AvBD7 in granules alongside AvBD1 and AvBD2. Intact-cell MALDI-TOF mass spectrometry confirms its presence at ~4 kDa, consistent with the cyclized, disulfide-bonded structure [2] [10].
  • Macrophages: Unlike heterophils, macrophages express AvBD7 transcripts but minimal protein, suggesting translational regulation. Upon TLR3/7 activation (e.g., by viral RNA), de novo synthesis increases, linking AvBD7 to antiviral responses [7] [10].
  • Epithelial cells: Constitutive expression in respiratory, intestinal, and urogenital epithelia provides frontline defense. Proteomic mapping reveals AvBD7 in mucosal secretions, often complexed with phospholipids to prevent self-aggregation [5] [10].

A critical functional attribute is AvBD7’s resistance to proteolytic inactivation. Unlike AvBD2—which is degraded by cysteine cathepsins (B, K, L, S) in inflamed tissues—AvBD7 remains intact due to:

  • A salt bridge between Asp⁹ and Arg¹² that sterically hinders protease access [5].
  • The N-terminal pyroglutamate cap, which impedes cathepsin K cleavage (only generating Ile⁴-AvBD7, a truncated yet active variant) [5].

Table 2: AvBD7 Distribution and Abundance in Avian Tissues/Cells

Cell/Tissue TypeDetection MethodRelative AbundanceKey Triggers for Expression
Bone marrow heterophilsICM-MS, nano-LC-MS/MSHigh (≥300 ng/10⁶ cells)Constitutive
Tracheal epitheliumRT-PCR, immunohistochemistryModerateTLR3/7 agonists (e.g., dsRNA)
Jejunal mucosaProteomic extraction + MSLowCommensal microbiota, pathogens
Alveolar macrophagesRNA-seq, Western blotVariable (inducible)IBV, ALV-J infection

This resilience allows AvBD7 to retain potent antibacterial activity (Staphylococcus aureus MIC: 2–8 μg/mL; Escherichia coli MIC: 4–16 μg/mL) even in protease-rich environments like the intestine [2] [5].

Comparative Analysis of AvBD7 Isoforms in Galliformes and Struthioniformes

AvBD7 orthologs exhibit evolutionary divergence reflective of phylogenetic distance between galliform (chicken, quail) and struthioniform (ostrich) birds:

  • Gene architecture: Chicken (Gallus gallus) and ostrich (Struthio camelus) AvBD7 genes share >85% nucleotide identity. Both retain four-exon structures, with exon 2 encoding the signal peptide and exon 3 the mature peptide [1] [3] [8].
  • Amino acid substitutions: Ostrich AvBD7 harbors three substitutions (Gly¹⁵→Ser, Arg²³→Lys, Val³⁸→Ile) compared to chicken. Molecular dynamics simulations suggest these alter electrostatic surface potential without disrupting the antimicrobial core [1] [6].
  • Expression dynamics: In ostriches, AvBD7 mRNA peaks in bone marrow and spleen, mirroring chicken patterns. However, ostrich intestinal expression is 5-fold lower, possibly reflecting niche-specific immune adaptations [1] [4].

Functional studies reveal conserved antibacterial spectra but divergent regulation:

  • Both chicken and ostrich AvBD7 show salt-sensitive activity (reduced at 100 mM NaCl), typical of electrostatic membrane targeting [1] [2].
  • Ostrich AvBD7 lacks the N-terminal pyroglutamate modification observed in chickens, potentially due to altered glutaminyl cyclase activity in heterophils [1] [2].
  • In galliformes, AvBD7 underwent lineage-specific duplication giving rise to AvBD6 ~40–60 MYA. By contrast, struthioniformes retain a single-copy AvBD7 gene, indicating distinct evolutionary pressures [8].

Table 3: Cross-Species Comparison of AvBD7 Structural and Functional Metrics

ParameterChicken (Gallus gallus)Ostrich (Struthio camelus)Functional Implication
Mature peptide length42 residues42 residuesConserved scaffold
Net charge (pH 7.0)+7.5+6.8Slight reduction in cationic density
Disulfide bond topologyCys1–Cys5, Cys2–Cys4, Cys3–Cys6IdenticalMaintains structural integrity
Key antimicrobial targetsGram+, Gram- bacteriaGram+, Gram- bacteriaBroad-spectrum conservation
Gene copy number1 (with paralog AvBD6)1Lineage-specific duplication history

These distinctions underscore how adaptive evolution tailors defensin function to ecological and immunological niches while preserving core antimicrobial mechanisms.

Concluding Remarks

Chicken AvBD7 exemplifies the sophisticated interplay between conserved molecular architecture and lineage-specific adaptations in avian innate immunity. Its biosynthesis in bone marrow yields a proteolytically resilient peptide through PTMs like N-terminal cyclization, enabling robust antimicrobial function across tissues. Evolutionary analyses highlight both conservation (disulfide topology, antibacterial core) and divergence (gene duplication, expression patterns) between galliformes and struthioniformes. Future research should address how AvBD7’s immunomodulatory roles—such as chemokine induction via MAPK pathways [7]—integrate with its direct microbicidal activity to shape holistic host defense.

Properties

Product Name

Chicken AvBD7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.